5-Oxo-3-(propan-2-yl)pyrrolidine-2,4-dicarboxylic acid
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Overview
Description
5-Oxo-3-(propan-2-yl)pyrrolidine-2,4-dicarboxylic acid is a chemical compound characterized by a pyrrolidine ring substituted with a propan-2-yl group and two carboxylic acid groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Oxo-3-(propan-2-yl)pyrrolidine-2,4-dicarboxylic acid typically involves the construction of the pyrrolidine ring followed by the introduction of the propan-2-yl group and the carboxylic acid functionalities. One common method involves the cyclization of appropriate precursors under controlled conditions. For example, starting from a suitable amine and a dicarboxylic acid derivative, the cyclization can be achieved using reagents such as acetic anhydride or other dehydrating agents .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
5-Oxo-3-(propan-2-yl)pyrrolidine-2,4-dicarboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert the keto group to a hydroxyl group.
Substitution: The compound can participate in substitution reactions, where one of its functional groups is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or aldehydes, while reduction can produce alcohols .
Scientific Research Applications
5-Oxo-3-(propan-2-yl)pyrrolidine-2,4-dicarboxylic acid has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound can be used in studies of enzyme interactions and metabolic pathways.
Industry: The compound may be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-Oxo-3-(propan-2-yl)pyrrolidine-2,4-dicarboxylic acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical processes within cells. Its effects are mediated through binding to active sites or allosteric sites on target proteins, leading to changes in their activity and function .
Comparison with Similar Compounds
Similar Compounds
Pyrrolidine-2,5-diones: These compounds share the pyrrolidine ring structure but differ in the position and nature of substituents.
Proline derivatives: Compounds like proline and its derivatives have similar structural features but may have different functional groups.
Uniqueness
5-Oxo-3-(propan-2-yl)pyrrolidine-2,4-dicarboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a keto group, propan-2-yl group, and two carboxylic acid groups makes it a versatile compound for various applications .
Properties
CAS No. |
13672-05-4 |
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Molecular Formula |
C9H13NO5 |
Molecular Weight |
215.20 g/mol |
IUPAC Name |
5-oxo-3-propan-2-ylpyrrolidine-2,4-dicarboxylic acid |
InChI |
InChI=1S/C9H13NO5/c1-3(2)4-5(8(12)13)7(11)10-6(4)9(14)15/h3-6H,1-2H3,(H,10,11)(H,12,13)(H,14,15) |
InChI Key |
XKJNBGXNIAOMQB-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1C(C(=O)NC1C(=O)O)C(=O)O |
Origin of Product |
United States |
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